8-氧代-2'-脱氧腺苷

描述

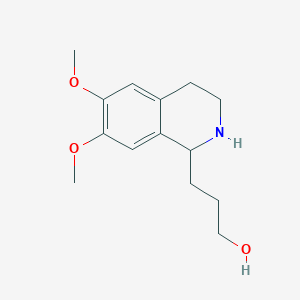

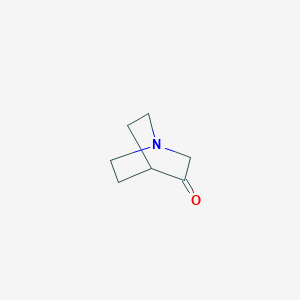

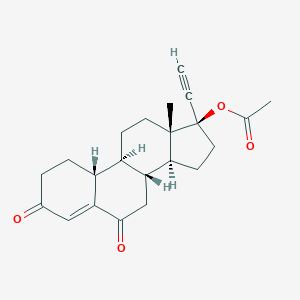

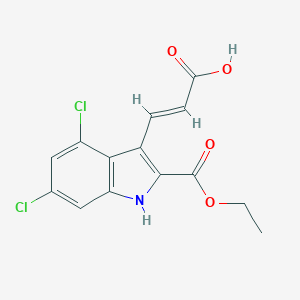

8-Oxo-2'-deoxyadenosine (8-oxodA) is an oxidized form of deoxyadenosine, which is a component of DNA. It is considered an important biomarker for oxidative DNA damage in vivo and is associated with mutagenesis and various diseases. The presence of 8-oxodA in DNA can lead to mispairing with guanine, potentially resulting in mutations during DNA replication .

Synthesis Analysis

The synthesis of modified 2'-deoxyadenosine derivatives, such as 8-methoxy-2'-deoxyadenosine (moA) and 8-vinyl-deoxyadenosine (8vdA), has been described using various chemical methods. For instance, moA was synthesized and incorporated into oligodeoxynucleotides via the phosphoramidite method . Similarly, 8vdA was synthesized and characterized, with its phosphoramidite derivative successfully incorporated into oligonucleotides . These synthetic analogs of deoxyadenosine are used to probe DNA structure and function.

Molecular Structure Analysis

The molecular structure of 8-oxodA derivatives has been studied using crystallography and NMR. For example, the crystal structure of 8-(4-methylphenyl)-2'-deoxyadenosine hemihydrate was determined, revealing the influence of hydrogen bonding on the packing in the crystal lattice . Additionally, the characterization of 8-MOP adducts to 2'-deoxyadenosine provided insights into the specific interactions between furocoumarin and nucleic acid components .

Chemical Reactions Analysis

The reactivity of 8-oxodA has been explored in the context of DNA damage and repair. For instance, the formation of 8-oxodA in DNA can result from the interaction with reactive oxygen species, such as singlet oxygen, although it was noted that a corresponding 8-hydroxy derivative is not formed from deoxyadenosine . Moreover, the stability of oligodeoxynucleotides containing 8-oxodA has been assessed, indicating that these modified nucleotides can form stable B-form duplexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-oxodA have been investigated through various studies. It has been found that 8-oxodA can form stable triple-helical structures with homopyrimidine oligonucleotides, and its incorporation into DNA does not compromise specificity . Additionally, the sensitivity and selectivity of assays for measuring 8-oxodA in DNA have been enhanced by using techniques such as HPLC-MS/MS, which allows for the simultaneous measurement of 8-oxodA and 8-oxo-2'-deoxyguanosine .

科学研究应用

1. DNA 损伤和基因组不稳定性

8-氧代-2'-脱氧腺苷作为 8-氧代-7,8-二氢-2'-脱氧鸟苷(8-氧代鸟苷)的一部分,是一种主要的 DNA 修饰和有效的突变前病变。这种修饰在哺乳动物细胞的基因组中产生,并与转录的长基因内的 DNA 复制起点相关。8-氧代鸟苷的存在会导致 DNA 双链断裂和 DNA 损伤反应的激活,从而导致基因组不稳定性,这与包括癌症在内的多种疾病有关 (Amente et al., 2018).

2. 氧化性 DNA 损伤的生物标记

8-氧代-2'-脱氧腺苷被用作氧化性 DNA 损伤研究中的生物标记。已经开发了高效液相色谱 (HPLC)-串联质谱等技术来测量 DNA 和人尿中的含量。这种方法允许检测氧化性 DNA 修饰,这对于理解氧化应激与癌症和阿尔茨海默病等疾病之间的联系至关重要 (Weimann et al., 2001).

3. 在表观遗传学中的作用

最近的研究强调了 8-氧代鸟苷,以及推而广之的 8-氧代-2'-脱氧腺苷在基因表达的表观遗传调控中的作用。这表明这些氧化产生的 DNA 修饰不仅具有诱变潜力,而且还在基因活动调控中发挥作用,促进了 DNA 损伤和表观遗传学之间的复杂相互作用 (Gorini et al., 2020).

4. 哺乳动物细胞中的诱变特性

研究表明,8-氧代-2'-脱氧腺苷在哺乳动物细胞中具有诱变潜力,可能导致诸如 A-->C 颠换之类的突变。这突出了这种 DNA 损伤在突变和潜在致癌作用方面的生物学意义 (Tan et al., 1999).

5. 检测技术

紫外共振拉曼 (UVRR) 光谱已被用作一种新颖的分析技术,用于直接检测 8-氧代脱氧鸟苷,这是理解 8-氧代-2'-脱氧腺苷的重要组成部分。这种方法提供了一种直接且独特的方法来检测 DNA 中的氧化损伤 (Kundu & Loppnow, 2007).

6. 对限制性内切酶活性的影响

已经研究了含 8-氧代-2'-脱氧腺苷的寡核苷酸抑制限制性内切酶切割的能力,它们可以以 pH 独立的方式结合并抑制酶活性,突出了它们在分子生物学和基因工程中的潜在用途 (Wang et al., 1994).

安全和危害

未来方向

The future research directions include further studies investigating the pathophysiological role of 8-oxo-dG and 8-oxo-dA in AMD and other oxidative damage-related diseases in humans . The steady-state level of cellular OGs, estimated to be about 0.5∼1 lesion per 10^6 nucleotides (nt) in human cells, is tightly controlled by the balance between damage formation and repair .

属性

IUPAC Name |

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWAUKFSFFRGLF-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)